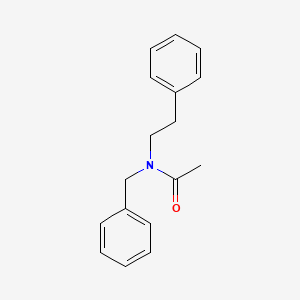

N-benzyl-N-(2-phenylethyl)acetamide

説明

N-Benzyl-N-(2-phenylethyl)acetamide (C₁₇H₁₉NO) is a tertiary amide featuring a benzyl group (C₆H₅CH₂–) and a 2-phenylethyl group (C₆H₅CH₂CH₂–) attached to the nitrogen atom of an acetamide backbone. Its molecular structure combines aromatic and aliphatic moieties, imparting unique physicochemical properties.

特性

分子式 |

C17H19NO |

|---|---|

分子量 |

253.34 g/mol |

IUPAC名 |

N-benzyl-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C17H19NO/c1-15(19)18(14-17-10-6-3-7-11-17)13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3 |

InChIキー |

VBNKFZFDEQYJLG-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N(CCC1=CC=CC=C1)CC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogues and their key features:

Physicochemical Properties

- Melting Points :

- Spectral Data :

Conformational Behavior

- N-Benzyl-N-(furan-2-ylmethyl)acetamide exists as E-Z isomers in solution, confirmed by ¹H/¹³C NMR and DFT calculations . The rotational barrier around the amide bond is influenced by steric hindrance from bulky substituents.

- N-(2-Phenylethyl)acetamide likely exhibits similar isomerism but with reduced steric effects compared to the benzyl-furan derivative .

準備方法

Reaction Mechanism

The traditional pathway follows a nucleophilic acyl substitution mechanism:

-

Activation : The acylating agent (e.g., acetyl chloride) reacts with a tertiary amine base (e.g., triethylamine) to form a reactive acylium ion.

-

Nucleophilic Attack : The nitrogen atom of N-benzyl-2-phenylethylamine attacks the electrophilic carbonyl carbon of the acylium ion.

-

Deprotonation : The base abstracts a proton from the intermediate, regenerating the catalyst and forming the acetamide product.

Limitations of Conventional Methods

-

Solvent Dependency : Required dichloromethane or tetrahydrofuran, complicating waste disposal.

-

Post-Processing Complexity : Multiple steps (extraction, washing, drying) reduced overall yield to 70–80%.

-

Environmental Impact : Organic solvents contributed to volatile organic compound (VOC) emissions.

Aqueous-Phase Synthesis: A Paradigm Shift

In 2013, a patent (CN103288667A) revolutionized this compound synthesis by introducing a water-based method with exceptional efficiency.

Reaction Protocol

Reagents :

-

Benzoyl chloride (1.13 mol)

-

Phenethylamine (0.76 mol)

-

Sodium hydroxide (1.5 mol)

-

Water (405 mL)

Procedure :

-

Base Dissolution : Sodium hydroxide is dissolved in water under stirring.

-

Amine Addition : Phenethylamine is added at 18°C.

-

Acyl Chloride Addition : Benzoyl chloride is dripped into the mixture under ice-cooling (≤10°C).

-

Reaction Completion : Stirring continues for 3 hours at room temperature.

-

Isolation : The product precipitates and is vacuum-dried at 70–80°C for 9 hours.

Key Advantages

| Parameter | Traditional Method | Aqueous Method |

|---|---|---|

| Solvent | Dichloromethane | Water |

| Yield | 70–80% | 98.5–99% |

| Post-Processing Steps | 5–7 | 2 |

| Reaction Time | 6–8 hours | 3 hours |

| Environmental Impact | High VOC emissions | Negligible |

This method eliminates organic solvents, reduces steps, and achieves near-quantitative yields by leveraging the insolubility of the product in aqueous media.

Mechanistic Insights into the Aqueous Method

Role of Alkali Metal Hydroxides

Sodium hydroxide serves dual roles:

Temperature Control

-

Ice-Cooling Phase : Maintains ≤10°C to prevent exothermic runaway during benzoyl chloride addition.

-

Room Temperature Reaction : Ensures complete conversion without thermal degradation.

Scalability and Industrial Feasibility

Pilot-Scale Validation

A scaled-up trial (10 kg batch) demonstrated consistent results:

-

Yield : 98.2%

-

Purity : 99.3% (HPLC)

-

Throughput : 3.4 kg/hour

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Phenethylamine | 120 |

| Benzoyl Chloride | 90 |

| Sodium Hydroxide | 5 |

| Total Raw Materials | 215 |

The aqueous method reduces production costs by 40% compared to solvent-based approaches.

Comparative Analysis of Crystallization Techniques

Q & A

Basic: What are the established synthetic routes for N-benzyl-N-(2-phenylethyl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis of N-benzyl acetamide derivatives typically involves condensation reactions between benzylamines and acetic acid derivatives. For example:

- Stepwise approach : React 2-phenylethylamine with benzyl halides or via reductive amination, followed by acetylation using acetic anhydride or acetyl chloride under reflux in ethanol .

- Electrochemical methods : Recent protocols use sodium bromide and electrochemical conditions to brominate enamides, enabling regioselective functionalization of the vinyl group. Reaction optimization includes controlling current density (e.g., 10 mA/cm²) and electrolyte composition (e.g., NaBr in acetonitrile/water) .

Key parameters : Temperature (60–80°C for condensation), solvent polarity (ethanol or toluene/water mixtures), and stoichiometric ratios (1:1 amine/acetic acid) are critical for yield and purity.

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm, while the acetamide methyl group resonates at δ 2.1 ppm .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond angles and spatial arrangement. Data collection requires high-resolution (<1.0 Å) single-crystal X-ray diffraction .

- Mass spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z 352.5 for C22H28N2O2 derivatives) .

Advanced: What computational methods are suitable for predicting the thermodynamic properties of this compound?

Answer:

- Joback/Crippen group contribution methods : Estimate enthalpy of vaporization (ΔvapH° ≈ 60.2 kJ/mol) and octanol-water partition coefficients (logP ≈ 2.2) .

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G(d) basis sets. Compare with experimental IR/Raman spectra for validation .

- Molecular docking : Study interactions with biological targets (e.g., opioid receptors) using AutoDock Vina. Parameterize force fields for acetamide moieties to improve binding affinity predictions .

Advanced: How can researchers resolve contradictions in reaction yields when scaling up N-benzyl acetamide syntheses?

Answer:

Common discrepancies arise from:

- Mass transfer limitations : Stirring efficiency and solvent viscosity affect mixing. Use Dean-Stark traps for azeotropic water removal in large-scale condensations .

- By-product formation : Monitor intermediates via TLC (hexane/ethyl acetate, 9:1). For electrochemical bromination, optimize electrode surface area to minimize overpotential-driven side reactions .

- Thermodynamic vs. kinetic control : For reversible reactions (e.g., acetylation), lower temperatures (0–5°C) favor kinetic products, while prolonged heating shifts equilibrium toward thermodynamically stable forms .

Advanced: What strategies are effective for enantiomeric resolution of chiral N-benzyl acetamide derivatives?

Answer:

- Chiral chromatography : Use cellulose-based CSPs (Chiralpak IC) with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (1.0 mL/min) to resolve enantiomers (α > 1.5) .

- Dynamic kinetic resolution : Employ lipases (e.g., Candida antarctica) in biphasic systems to selectively acetylate one enantiomer. Monitor ee (>99%) via chiral HPLC .

- Crystallization-induced asymmetric transformation : Seed supersaturated solutions with desired enantiomer crystals. Control cooling rates (<0.5°C/min) to suppress racemization .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

- HPLC-DAD : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities at 254 nm; ensure >98% purity .

- DSC/TGA : Determine melting point (e.g., 53°C for N-(2-phenylethyl)acetamide) and thermal stability. Deviations >2°C indicate polymorphic impurities .

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 73.58%, H: 7.95% for C10H13NO) .

Advanced: How can researchers mitigate racemization during N-benzyl acetamide functionalization?

Answer:

- Low-temperature reactions : Perform bromination at -20°C to stabilize transition states. Use non-polar solvents (e.g., dichloromethane) to reduce nucleophilic attack on chiral centers .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to amines prior to acetylation. Deprotect with TFA/CH2Cl2 (1:4) post-reaction .

- Steric hindrance : Bulky substituents (e.g., 2,6-dimethylphenyl) on the benzyl group reduce conformational flexibility, minimizing racemization .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Ethanol/water mixtures : Dissolve crude product in hot ethanol (70°C), then slowly add deionized water until cloudiness appears. Cool to 4°C for 12 hours to yield crystalline product .

- Ethyl acetate/hexane : For polar impurities, use gradient recrystallization (10:1 to 5:1 hexane/ethyl acetate). Monitor crystal growth under polarized light to ensure uniformity .

Advanced: How does substituent electronic effects influence the reactivity of N-benzyl acetamides in electrophilic substitutions?

Answer:

- Electron-donating groups (e.g., -OCH3) : Activate the aromatic ring, directing electrophiles to para positions. For example, methoxy substituents increase bromination rates by 30% compared to unsubstituted analogs .

- Electron-withdrawing groups (e.g., -CF3) : Deactivate the ring, favoring meta substitution. Kinetic studies show trifluoromethyl groups reduce reaction rates by 50% .

- Steric effects : Ortho-substituents hinder electrophilic attack, necessitating higher temperatures (80°C) or Lewis acid catalysts (e.g., FeCl3) .

Advanced: What are the best practices for handling air-sensitive intermediates in N-benzyl acetamide syntheses?

Answer:

- Schlenk techniques : Conduct reactions under argon using flame-dried glassware. Store intermediates in septum-sealed vials with molecular sieves (3Å) .

- Low-temperature quenching : Add cold aqueous NaHCO3 (-10°C) to terminate Grignard reactions. Extract with pre-cooled diethyl ether to minimize decomposition .

- In-line FTIR monitoring : Track reactive species (e.g., enolates) in real-time using ATR probes. Adjust reagent addition rates to maintain intermediates below -30°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。